Isobutyryl coenzyme A lithium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isobutyryl coenzyme A lithium salt . This compound is an acyl group carrier and is used in various biochemical processes .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of Isobutyryl coenzyme A lithium salt involves the reaction of isobutyric acid with coenzyme A in the presence of lithium ions. The reaction typically requires a coupling agent to facilitate the formation of the acyl-CoA bond. The reaction conditions often include a controlled temperature and pH to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its desired form. The production process is optimized to ensure high yield and purity .

化学反应分析

Types of Reactions

Isobutyryl coenzyme A lithium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form isobutyryl-CoA derivatives.

Reduction: It can be reduced to form isobutyryl-CoA alcohols.

Substitution: The compound can undergo substitution reactions to form different acyl-CoA derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various isobutyryl-CoA derivatives, which are used in different biochemical pathways and industrial applications .

科学研究应用

Metabolic Studies

IB-CoA plays a crucial role in the study of fatty acid metabolism and energy production within cells. It is involved in various metabolic pathways, which helps researchers understand metabolic disorders such as obesity, diabetes, and other related diseases.

- Key Functions:

- Serves as an acyl group carrier.

- Participates in the synthesis and degradation of fatty acids.

Case Study:

A study demonstrated that IB-CoA is essential for understanding the metabolic pathways associated with valine catabolism, highlighting its role in energy production and substrate-level phosphorylation .

Biochemical Pathways

As a key intermediate in several biochemical pathways, IB-CoA allows scientists to investigate the synthesis and breakdown of important biomolecules. Its involvement in enzymatic reactions makes it a valuable tool for elucidating complex metabolic networks.

- Applications:

- Investigating the enzymatic activity of isobutyryl-CoA dehydrogenase.

- Analyzing the conversion processes of fatty acids into energy substrates.

Data Table: Biochemical Pathways Involving IB-CoA

| Pathway Name | Key Enzymes Involved | Role of IB-CoA |

|---|---|---|

| Fatty Acid Metabolism | Acyl-CoA synthetase, IBDH | Substrate for energy production |

| Valine Catabolism | Isobutyryl-CoA dehydrogenase | Intermediate in valine breakdown |

| Myxalamid Biosynthesis | Various enzymes | Starter unit for antibiotic synthesis |

Drug Development

In pharmaceutical research, IB-CoA is utilized to explore potential drug candidates targeting metabolic enzymes. Its role as a substrate for various enzymatic reactions provides insights into new therapeutic approaches for treating metabolic diseases.

- Research Insights:

Biotechnology Applications

IB-CoA is significant in biotechnological applications, particularly in the production of biofuels and bioplastics. It can be utilized in microbial fermentation processes to enhance yield.

- Biotechnological Uses:

- Enhancing microbial fermentation efficiency.

- Serving as a precursor for the synthesis of biodegradable plastics.

Case Study:

Research has shown that incorporating IB-CoA into fermentation processes can significantly increase the yield of biofuel production from renewable biomass sources .

Analytical Chemistry

In analytical chemistry, IB-CoA is employed in various methods to quantify metabolic products. This application aids in developing diagnostic tools for various diseases by providing accurate measurements of metabolic intermediates.

- Analytical Techniques:

- High-performance liquid chromatography (HPLC) for characterizing metabolic profiles.

- Mass spectrometry for detecting specific metabolites associated with disease states.

Data Table: Analytical Applications of IB-CoA

| Analytical Method | Purpose | Application |

|---|---|---|

| HPLC | Quantification of metabolites | Diagnostic tool development |

| Mass Spectrometry | Identification of metabolic products | Disease state analysis |

作用机制

The mechanism of action of Isobutyryl coenzyme A lithium salt involves its role as an acyl group carrier. It participates in various biochemical reactions by transferring the isobutyryl group to different substrates. The molecular targets include enzymes involved in fatty acid metabolism and other metabolic pathways. The compound interacts with these enzymes to facilitate the transfer of the acyl group, thereby influencing various biochemical processes .

相似化合物的比较

Similar Compounds

Some compounds similar to Isobutyryl coenzyme A lithium salt include:

- Acetyl coenzyme A

- Propionyl coenzyme A

- Butyryl coenzyme A

Uniqueness

This compound is unique due to its specific acyl group, which imparts distinct biochemical properties. Unlike other acyl-CoA derivatives, it is specifically involved in the metabolism of branched-chain fatty acids and has unique applications in biochemical research and industrial processes .

生物活性

Isobutyryl coenzyme A lithium salt (IB-CoA) is a short-chain branched acyl-CoA derivative that plays a crucial role in various metabolic pathways, particularly in fatty acid metabolism and energy production. This article reviews the biological activity of IB-CoA, focusing on its biochemical properties, physiological roles, and implications in health and disease.

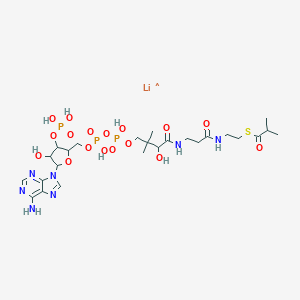

Isobutyryl-CoA is synthesized from isobutyric acid and coenzyme A (CoA) through an acylation reaction. The lithium salt form enhances its solubility and stability, making it suitable for biochemical applications. The general structure of IB-CoA can be represented as follows:

Biological Functions

1. Role in Metabolism:

IB-CoA serves as an acyl group carrier, participating in various metabolic processes including:

- Fatty Acid Metabolism: IB-CoA is involved in the β-oxidation of fatty acids, providing energy through the breakdown of fatty acid chains.

- Histone Modification: Recent studies have shown that branched-chain acyl-CoAs, including IB-CoA, can influence histone modifications, impacting gene expression and cellular differentiation .

2. Interaction with Enzymes:

IB-CoA acts as a substrate for several enzymes, including acyl-CoA dehydrogenases, which are critical for the oxidation of fatty acids. The interaction of lithium ions with these enzymes may alter their activity, potentially influencing metabolic pathways .

Research Findings and Case Studies

Recent research has highlighted the significance of IB-CoA in various biological contexts:

- Subcellular Localization: A study utilizing Stable Isotope Labeling of Essential Nutrients in Cell Culture - Subcellular Fractionation (SILEC-SF) demonstrated distinct profiles of acyl-CoAs within different cellular compartments. IB-CoA was found to be enriched in the nuclear compartment, suggesting a role in nuclear metabolism and epigenetic regulation .

- Metabolic Disorders: In conditions such as multiple acyl-CoA dehydrogenase deficiency, impaired utilization of fatty acids leads to the accumulation of acyl-CoAs like IB-CoA. This accumulation can disrupt normal metabolic functions and contribute to disease pathology .

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₄H₇O₅P |

| Molecular Weight | 174.16 g/mol |

| Acyl Group | Isobutyrate |

| Solubility | Soluble in water |

| Key Enzymes | Acyl-CoA dehydrogenases |

Implications in Health and Disease

The biological activity of IB-CoA has significant implications for understanding metabolic diseases:

- Obesity and Diabetes: Altered levels of acyl-CoAs, including IB-CoA, have been associated with metabolic disorders such as obesity and type 2 diabetes. Targeting pathways involving IB-CoA may offer therapeutic strategies for managing these conditions.

- Neurodegenerative Diseases: Lithium's role in modulating acyl-CoAs suggests potential therapeutic effects in neurodegenerative diseases where energy metabolism is disrupted .

属性

InChI |

InChI=1S/C25H42N7O17P3S.Li/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32;/h11-14,17-19,23,34-35H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPHNCUNIGLUCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li].CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42LiN7O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585182 |

Source

|

| Record name | PUBCHEM_16219499 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

844.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103404-95-1 |

Source

|

| Record name | PUBCHEM_16219499 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。